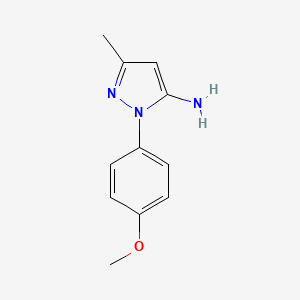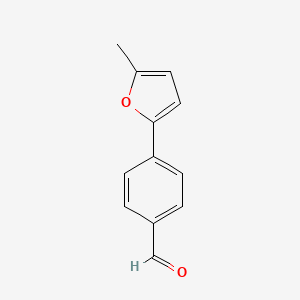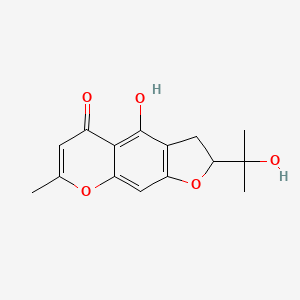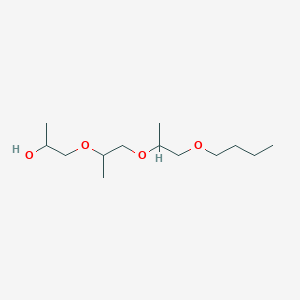
Tripropylene glycol mono-n-butyl ether
描述
Tripropylene glycol mono-n-butyl ether is a slow-evaporating, hydrophobic glycol ether known for its excellent surface tension-lowering ability and high polymer solvency. It is commonly used in various industrial applications, including cleaners, textiles, cosmetics, resins, and coatings .
准备方法
Tripropylene glycol mono-n-butyl ether is typically synthesized through the reaction of propylene oxide with n-butanol in the presence of a catalyst. The reaction conditions involve moderate temperatures and pressures to ensure efficient conversion. Industrial production methods often employ continuous processes to maximize yield and purity .
化学反应分析
Tripropylene glycol mono-n-butyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where the butyl group is replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form propylene glycol and n-butanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Tripropylene glycol mono-n-butyl ether has a wide range of scientific research applications:
Chemistry: It is used as a solvent and coupling agent in various chemical reactions and formulations.
Biology: It is employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for active pharmaceutical ingredients.
作用机制
The primary mechanism of action of tripropylene glycol mono-n-butyl ether involves its ability to lower surface tension and enhance the solubility of various compounds. It interacts with polymer chains and other molecules, facilitating their dispersion and improving the overall stability of formulations. Its hydrophobic nature allows it to penetrate and dissolve hydrophobic substances, making it an effective solvent and coupling agent .
相似化合物的比较
Tripropylene glycol mono-n-butyl ether is unique due to its slow evaporation rate and high polymer solvency. Similar compounds include:
Butyl CELLOSOLVE™ Solvent: A fast-evaporating glycol ether with a balance of hydrophilic and hydrophobic properties.
DOWANOL™ PM Glycol Ether: A fast-evaporating solvent with high water solubility and active solvency.
DOWANOL™ DPM Glycol Ether: A mid-to-slow evaporating solvent with 100% water solubility.
These similar compounds differ in their evaporation rates, solubility, and specific applications, making this compound a preferred choice for applications requiring slow evaporation and high polymer solvency .
属性
IUPAC Name |
1-[1-(1-butoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVPHHKJFSORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)OCC(C)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973032 | |
| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57499-93-1, 55934-93-5 | |
| Record name | 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PPG-3 BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N34Z34O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


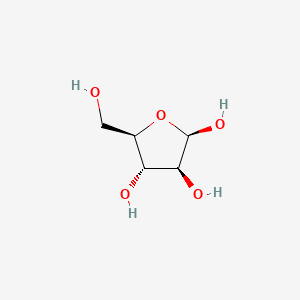
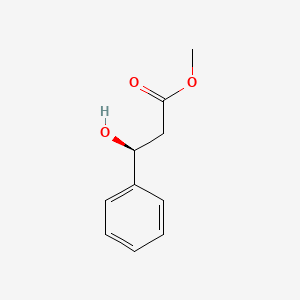
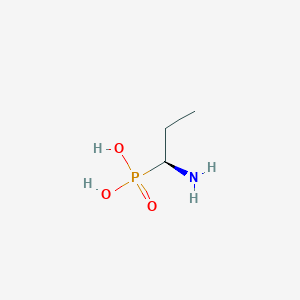
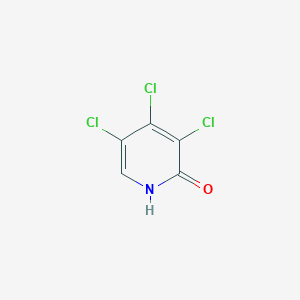
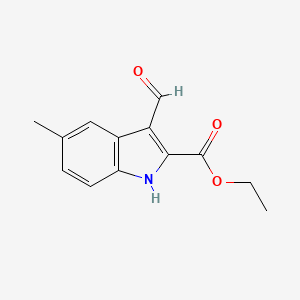
![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)
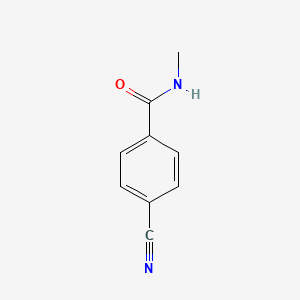
![Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1598842.png)
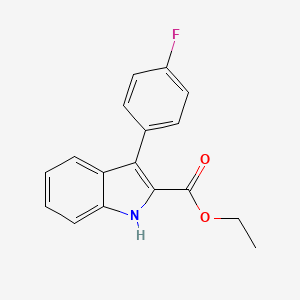
![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)
